molecular formula C10H14O B3045721 Isobutyl phenyl ether CAS No. 1126-75-6

Isobutyl phenyl ether

Cat. No.: B3045721
CAS No.: 1126-75-6
M. Wt: 150.22 g/mol
InChI Key: ONNUYWHIJSKABC-UHFFFAOYSA-N
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Description

Isobutyl phenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to an isobutyl group and a phenyl group. This compound is known for its relatively low reactivity compared to other organic compounds, making it useful in various applications.

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, phenol is first deprotonated using a strong base like sodium hydride to form the phenoxide ion.

    Alkoxymercuration-Demercuration: Another method involves the reaction of an alkene with an alcohol in the presence of mercuric acetate, followed by reduction with sodium borohydride.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to mild oxidizing agents.

    Acidic Cleavage: Ethers, including this compound, can be cleaved by strong acids like hydrobromic acid or hydroiodic acid.

    Substitution: Under certain conditions, this compound can undergo substitution reactions where the isobutyl group is replaced by another group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

Isobutyl phenyl ether is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . The primary targets of ethers like this compound are often other organic compounds, where they can participate in various chemical reactions .

Mode of Action

The mode of action of this compound, like other ethers, involves the interaction with its targets through chemical reactions. One common reaction of ethers is the cleavage of the carbon-oxygen (C-O) bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its reactions with other organic compounds. For instance, in the Williamson ether synthesis, an alkoxide ion (which can be formed by the reaction of an alcohol with a strong base) reacts with a primary alkyl halide or tosylate in an SN2 reaction . This reaction is a key step in the synthesis of ethers, including this compound.

Pharmacokinetics

The pharmacokinetics of this compound, like other ethers, are influenced by its physical and chemical properties. Ethers are generally less dense than water and have lower boiling points than alcohols of similar mass due to the absence of intermolecular hydrogen bonding . These properties can affect the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Result of Action

The result of the action of this compound depends on the specific reactions it undergoes. For instance, in the acidic cleavage reaction, the ether can be cleaved into alcohol and an alkyl halide product . This reaction can lead to the formation of new compounds with potentially different properties and activities.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C-O bond . Additionally, ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . Therefore, the storage conditions (e.g., avoiding long-term storage and exposure to oxygen) can significantly affect the stability and reactivity of this compound .

Properties

IUPAC Name

2-methylpropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNUYWHIJSKABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291848
Record name Isobutyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-75-6
Record name (2-Methylpropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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